Cas no 493-95-8 (Hibalactone)

Hibalactone 化学的及び物理的性質
名前と識別子
-
- Hibalactone
- (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one
- Savinin
- HMS2268A22
- [ "Hibalactone" ]
- DTXSID201019951
- NSC 150442
- AI3-26464
- CHEBI:9044
- AKOS040744552
- NSC-150442
- MLS001143539
- 493-95-8
- FS-9929
- AC1NQZ7I
- CS-0016649
- AI 3-26464
- CHEMBL395263
- HY-N1246
- 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((1,3-benzodioxol-5-yl)methylene)dihydro-, (R-(E))-
- med.21724, Compound 144
- Q27108247
- (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylene)tetrahydrofuran-2-one
- 3-(1,3-Benzodioxole-5-ylmethylene)-4-(1,3-benzodioxole-5-ylmethyl)-3,4-dihydro-2(5H)-furanone
- NSC150442
- BDBM429472
- NCGC00247480-01
- (-)-Hibalactone; (-)-Savinin; NSC 150442;Savinine;Hibalactone
- SMR001215722
- DA-67431
-
- インチ: InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6+/t14-/m0/s1
- InChIKey: CMJGAYUQSLJSCR-ULIPXBITSA-N
- ほほえんだ: C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5
計算された属性
- せいみつぶんしりょう: 352.09500
- どういたいしつりょう: 352.09468823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 575
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 63.2Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 573.5±39.0 °C at 760 mmHg
- フラッシュポイント: 254.5±27.1 °C
- PSA: 63.22000
- LogP: 2.94310
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Hibalactone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Hibalactone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H895620-1mg |
Hibalactone |
493-95-8 | 1mg |
$224.00 | 2023-05-18 | ||
TRC | H895620-10mg |
Hibalactone |
493-95-8 | 10mg |
$1745.00 | 2023-05-18 | ||
TRC | H895620-50mg |
Hibalactone |
493-95-8 | 50mg |
$ 7600.00 | 2023-09-07 | ||
TargetMol Chemicals | T20212-5 mg |
AI 3-26464 |
493-95-8 | 98% | 5mg |
¥ 10,800 | 2023-07-11 | |
TargetMol Chemicals | T20212-1 mL * 10 mM (in DMSO) |
AI 3-26464 |
493-95-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 10800 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S74500-5mg |
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one |
493-95-8 | 5mg |
¥4000.0 | 2021-09-07 | ||
TRC | H895620-5mg |
Hibalactone |
493-95-8 | 5mg |
$994.00 | 2023-05-18 | ||
TargetMol Chemicals | T20212-5mg |
AI 3-26464 |
493-95-8 | 5mg |
¥ 10800 | 2024-07-20 | ||
A2B Chem LLC | AG28373-5mg |
Savinin |
493-95-8 | 97.5% | 5mg |
$577.00 | 2024-04-19 |
Hibalactone 関連文献
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1. Recent advances in asymmetric synthesis using chiral lithium amide basesPeter O’Brien J. Chem. Soc. Perkin Trans. 1 1998 1439
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Rudra Chakravarti,Rajveer Singh,Arijit Ghosh,Dhritiman Dey,Priyanka Sharma,Ravichandiran Velayutham,Syamal Roy,Dipanjan Ghosh RSC Adv. 2021 11 16711
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3. Subject index, 1991
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Robert S. Ward Nat. Prod. Rep. 1997 14 43
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Yunhe Liu,Zhongyao Wang,Caixia Wang,Hanrui Si,Hui Yu,Le Li,Shuzheng Fu,Luying Tan,Pingya Li,Jinping Liu,Yan Zhao Food Funct. 2021 12 2292
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6. Preparation of E- and Z-α-arylidene-γ-butyrolactones from Z-α-stannylmethylene-γ-butyrolactones: stereoselective synthesis of (±)-savinin and (±)-gadainEun Lee,Chang Uk Hur,Young Chun Jeong,Young Ho Rhee,Moon Ho Chang J. Chem. Soc. Chem. Commun. 1991 1314
-
Muhammad Saleem,Hyoung Ja Kim,Muhammad Shaiq Ali,Yong Sup Lee Nat. Prod. Rep. 2005 22 696
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Matthew G. Lloyd,Richard J. K. Taylor,William P. Unsworth Org. Biomol. Chem. 2016 14 8971
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9. Chiral synthesis of lignan lactones, (–)-hinokinin, (–)-deoxypodorhizone, (–)-isohibalactone and (–)-savinin by means of enantioselective deprotonation strategyToshio Honda,Nobuaki Kimura,Shigeki Sato,Daishiro Kato,Hideo Tominaga J. Chem. Soc. Perkin Trans. 1 1994 1043
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Ananda da Silva Antonio,Larissa Silveira Moreira Wiedemann,Valdir Florêncio Veiga-Junior RSC Adv. 2020 10 23379
Hibalactoneに関する追加情報
Hibalactone (CAS No. 493-95-8): A Comprehensive Overview
Hibalactone, also known by its CAS registry number 493-95-8, is a compound of significant interest in various scientific and industrial applications. This compound, classified as a lactone derivative, has garnered attention due to its unique chemical properties and potential uses in fields such as pharmaceuticals, agriculture, and materials science. Recent advancements in research have further elucidated its structural characteristics and functional applications, making it a subject of ongoing exploration.
The chemical structure of Hibalactone is characterized by a cyclic ester functional group, which is a defining feature of lactones. This structure contributes to its stability and reactivity under different environmental conditions. Studies have shown that the compound exhibits moderate solubility in organic solvents and limited solubility in water, making it suitable for applications where controlled release or targeted delivery is required.
One of the most promising areas of research involving Hibalactone is its application in drug delivery systems. Scientists have explored the use of this compound as a biodegradable polymer for encapsulating pharmaceutical agents. Recent findings indicate that Hibalactone-based polymers can provide sustained release profiles, enhancing the efficacy of drugs while minimizing side effects. This property has led to its consideration in the development of advanced biomedical materials, such as scaffolds for tissue engineering.
In addition to its pharmaceutical applications, Hibalactone has also been investigated for its role in agricultural biotechnology. Researchers have found that the compound can act as a natural growth regulator for plants, promoting root development and enhancing resistance to environmental stressors such as drought and salinity. These findings have implications for sustainable agriculture practices, particularly in regions facing water scarcity.
The synthesis of Hibalactone involves a multi-step process that typically includes the esterification of hydroxy acids followed by cyclization under controlled conditions. Recent innovations in synthetic methodologies have improved the yield and purity of the compound, making it more accessible for large-scale production. These advancements are crucial for meeting the growing demand across various industries.
From an environmental perspective, Hibalactone demonstrates biodegradability, which aligns with global efforts to reduce plastic pollution and promote eco-friendly materials. Its ability to decompose under natural conditions makes it a viable alternative to traditional plastics in certain applications.
Looking ahead, ongoing research into Hibalactone is expected to uncover new functionalities and applications. Collaborative efforts between academia and industry are likely to accelerate the development of innovative products based on this compound. As technology continues to evolve, Hibalactone may play an increasingly important role in shaping future advancements across multiple disciplines.
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